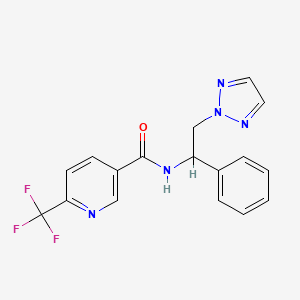

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c18-17(19,20)15-7-6-13(10-21-15)16(26)24-14(11-25-22-8-9-23-25)12-4-2-1-3-5-12/h1-10,14H,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJSBYCHYDRGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazole ring , a phenyl group , and a nicotinamide moiety . Its synthesis typically involves the following steps:

- Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Attachment of the Phenyl Group : The phenyl group can be introduced via methods such as Grignard reaction or Friedel-Crafts alkylation.

- Formation of the Nicotinamide Moiety : This involves the reaction of an amine with an acyl chloride or anhydride to form the nicotinamide structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in various physiological processes including respiration and acid-base balance. Inhibition studies have indicated significant activity against specific isoforms of CA, suggesting its utility in therapeutic applications against diseases like glaucoma and certain cancers .

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and arresting cell cycle progression. For instance, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition at low concentrations .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity Type | Target | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Inhibition of hCA II | Carbonic Anhydrase | 0.75 | Selective inhibition observed |

| Antiproliferative | MCF-7 Cells | 0.65 | Induces apoptosis via caspase activation |

| Antiproliferative | HCT-116 Cells | 1.54 | Comparable to standard anticancer agents |

Case Studies

Recent studies have explored the biological effects of similar triazole-based compounds:

- Study on Anticancer Activity : A series of triazole derivatives were tested for their anticancer properties against MCF-7 and HCT-116 cell lines, revealing that some compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

- Enzyme Inhibition Study : Another investigation focused on the inhibition of human carbonic anhydrases (hCA I and II), where several derivatives were found to selectively inhibit hCA at nanomolar concentrations, showcasing their potential as therapeutic agents in oncology .

Scientific Research Applications

Antiviral Activity

Recent studies highlight the compound's antiviral properties, particularly against SARS-CoV-2. Research indicates that modifications to the structure can significantly enhance antiviral efficacy. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has shown improved activity compared to traditional drugs like niclosamide .

Table 1: Antiviral Activity Comparison

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Niclosamide | 4.63 | 1.96 | 0.43 |

| Modified Compound 19 | 1.00 | 3.73 | 3.73 |

| Modified Compound 21 | 1.00 | 4.73 | 4.73 |

This table summarizes the effective concentration (EC50) required to inhibit viral replication and the cytotoxic concentration (CC50) affecting cell viability, illustrating the enhanced selectivity of modified compounds over traditional treatments.

Anticancer Potential

The compound has also been evaluated for its anticancer properties across various cancer cell lines. It demonstrated promising results in inhibiting cell growth in vitro, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

Table 2: Anticancer Activity

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

| CaCo-2 | Not Evaluated |

The IC50 values represent the concentration needed to inhibit cell growth by 50%, indicating significant efficacy in specific cancer types.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- A study published in ACS Publications explored various derivatives of niclosamide, concluding that modifications similar to those found in N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide significantly enhanced antiviral activity .

- Another research effort highlighted its selective cytotoxicity against cancer cells while maintaining lower toxicity levels in non-cancerous cells, suggesting a therapeutic window for clinical applications .

Comparison with Similar Compounds

Structural Analogues from Patented Benzothiazole Derivatives

A European patent application (EP 3 348 550A1) describes benzothiazole-based acetamides with trifluoromethyl substituents, such as:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

Key Differences :

- Core Heterocycle : The target compound’s nicotinamide core (pyridine-3-carboxamide) differs from benzothiazole, altering electronic properties and binding interactions.

Triazole-Containing Pesticides and Pharmaceuticals

lists agrochemicals with triazole or trifluoromethyl groups, such as:

- Flutolanil (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

Key Insights :

- Triazole Role : While the target’s triazole is part of a flexible ethyl linker, flumetsulam’s triazole is fused into a pyrimidine ring, rigidifying the structure for herbicidal activity.

- Trifluoromethyl Impact : The 6-CF₃ group in the target compound may enhance membrane permeability compared to flutolanil’s methylthio group, which prioritizes hydrophobicity for fungal targets.

Pharmacologically Active Triazole Derivatives

Compound 56 from , 3'-(N-[3-(2-[2-(2H-1,2,3-triazol-2-yl)benzamido]ethyl)phenyl]sulfamoyl)-4'-methoxy-N,N-dimethyl-(1,1'-biphenyl)-3-carboxamide , shares structural similarities with the target compound:

- Triazole Positioning : Both compounds feature a 2H-1,2,3-triazol-2-yl group, which may engage in π-π stacking or hydrogen bonding with biological targets.

- Trifluoromethyl vs. Methoxy : The target’s CF₃ group provides strong electron-withdrawing effects, whereas Compound 56’s 4'-methoxy group offers electron-donating properties, affecting receptor affinity .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide?

- Methodological Answer : The synthesis of nicotinamide derivatives typically involves multi-step reactions, including amide coupling, triazole ring formation, and trifluoromethyl group introduction. Key parameters include:

- Temperature control : For triazole formation (e.g., via Cu-catalyzed azide-alkyne cycloaddition), optimal temperatures range between 60–80°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethyl acetate is preferred for extraction .

- Catalyst choice : Cu(I) catalysts (e.g., CuBr) improve triazole ring yields compared to non-catalytic methods .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) is standard for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm regiochemistry of the triazole ring and trifluoromethyl substitution. For example, the trifluoromethyl group appears as a singlet at ~120–125 ppm in -NMR .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHFNO: 390.12) and detects impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) assess purity (>95% required for biological assays) .

Q. What are common impurities or byproducts encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Unreacted intermediates : Residual azides or alkynes from incomplete cycloaddition are removed via aqueous washes (e.g., sodium bicarbonate) .

- Oxidation byproducts : Trifluoromethyl groups can oxidize to carboxylic acids under harsh conditions; inert atmospheres (N/Ar) and low-temperature storage prevent degradation .

- Diastereomers : Chiral HPLC or recrystallization from ethanol/water mixtures resolves enantiomeric impurities .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- SHELX refinement : Use SHELXL for small-molecule refinement. Key steps:

- Data collection : High-resolution (<1.0 Å) X-ray data reduces thermal motion artifacts .

- Hydrogen placement : SHELX’s HFIX command assigns H-atoms via riding models, validated via difference Fourier maps .

- Twinned data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXL’s TWIN/BASF commands refine twin laws .

- Mercury visualization : Analyze π-π stacking between triazole and phenyl rings (typical distances: 3.5–4.0 Å) and hydrogen bonds (e.g., N–H···O=C) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl-nicotinamide scaffold?

- Methodological Answer :

- Systematic substitution : Replace phenyl or triazole moieties with bioisosteres (e.g., thiophene, pyridine) to evaluate antiviral or enzyme inhibition potency .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses in viral proteases. Focus on interactions:

- Trifluoromethyl group: Hydrophobic pockets.

- Triazole: Hydrogen bonding with catalytic residues .

- Biological assays : Measure IC values in enzyme inhibition assays (e.g., fluorescence-based protease assays) and cross-validate with cytotoxicity profiles .

Q. How should researchers address contradictions in biological activity data across similar nicotinamide derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell viability assays with MTT) to minimize variability .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts in cellular assays .

- Target engagement assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to distinguish true activity from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.